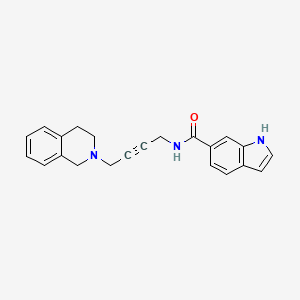

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide

Description

N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide is a synthetic small molecule characterized by a dihydroisoquinoline moiety connected via a but-2-yn-1-yl linker to an indole-6-carboxamide group. The alkyne linker introduces rigidity, which may influence target binding and pharmacokinetic properties compared to hydroxyl-containing analogs.

Properties

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c26-22(19-8-7-18-9-12-23-21(18)15-19)24-11-3-4-13-25-14-10-17-5-1-2-6-20(17)16-25/h1-2,5-9,12,15,23H,10-11,13-14,16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGCDSFUVQJHGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC4=C(C=C3)C=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide can be achieved through a multi-step synthetic route. One possible method involves:

Starting with 3,4-dihydroisoquinoline, which undergoes alkylation to form 4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yne.

This intermediate is then reacted with 1H-indole-6-carboxylic acid chloride under appropriate conditions to form the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but with optimizations for scale, such as continuous flow processes, the use of more cost-effective reagents, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: : Conversion of the dihydroisoquinoline moiety to its corresponding isoquinoline derivative.

Reduction: : Hydrogenation of the alkyne group to form a saturated alkane.

Substitution: : Electrophilic substitution reactions on the indole ring.

Oxidation: : Common oxidizing agents like manganese dioxide (MnO2) or potassium permanganate (KMnO4).

Reduction: : Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: : Halogenating agents or nitronium ions for electrophilic substitutions.

Major Products Formed: The products of these reactions can include isoquinoline derivatives, fully saturated alkane chains, and various substituted indole derivatives, depending on the reagents and conditions used.

Scientific Research Applications

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide has applications across several fields:

Chemistry: : As a building block for complex organic synthesis and studies on reaction mechanisms.

Biology: : Potential use as a molecular probe in studying enzyme interactions or signal transduction pathways.

Medicine: : Investigated for its pharmacological properties, including anti-inflammatory or anticancer activities.

Industry: : Usage in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The compound's effects are largely dependent on its interactions with molecular targets within cells. It may inhibit or activate specific enzymes or receptors, influencing various cellular pathways. For instance, it might inhibit kinase enzymes involved in cell proliferation, making it a candidate for anticancer therapies.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s closest structural analogs include four derivatives synthesized in a study on PRMT inhibitors (compounds 9–12 ) . Key differences lie in:

- Core Structure : The target compound features a planar indole-6-carboxamide, whereas analogs 9 and 10 incorporate fused cyclohepta[b]indole or cycloocta[b]indole systems, respectively. Analogs 11 and 12 use a tetrahydrocarbazole scaffold with methyl or ethyl substituents.

- Linker: The target employs a but-2-yn-1-yl linker, conferring linear rigidity. In contrast, analogs 9–12 utilize a 3-(dihydroisoquinolinyl)-2-hydroxypropyl group, introducing a hydroxyl moiety that may enhance solubility via hydrogen bonding.

- Substituents : The target lacks alkyl substituents on its indole core, unlike 11 (3-methyl) and 12 (3-ethyl), which could impact metabolic stability or steric interactions with biological targets.

Data Tables

Table 2: Yield Comparison with Structurally Distinct Compounds

| Compound Class | Example Yield Range | Reference |

|---|---|---|

| Hydrazinecarboxamides (e.g., isonicotinoyl derivatives) | 67%–97% | |

| Dihydroisoquinolinyl-linked analogs (e.g., 9–12 ) | 41.1%–51.3% |

Biological Activity

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a dihydroisoquinoline moiety linked to an indole carboxamide through a but-2-yn-1-yl chain. This structural complexity contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O3 |

| Molecular Weight | 392.499 g/mol |

| InChI | InChI=1S/C24H28N2O3 |

| Solubility | Not available |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.

The compound may act through multiple pathways:

- Inhibition of Kinases : Similar compounds have been identified as inhibitors of key kinases such as EGFR and CDK2, which are critical in cancer cell proliferation .

- Induction of Apoptosis : The compound has been shown to activate apoptotic markers including Caspases 3, 8, and 9, leading to programmed cell death in various cancer cell lines .

Antiviral and Antibacterial Activities

In addition to its antitumor effects, this compound has demonstrated antiviral and antibacterial activities. It has been reported to inhibit the replication of several viruses and exhibit efficacy against antibiotic-resistant bacterial strains.

Summary of Biological Activities

| Activity Type | Mechanism/Effect |

|---|---|

| Antitumor | Induces apoptosis, inhibits EGFR and CDK2 |

| Antiviral | Inhibits viral replication |

| Antibacterial | Effective against antibiotic-resistant strains |

Study 1: Anticancer Evaluation

A recent study evaluated the antiproliferative effects of related compounds on various cancer cell lines. The results indicated that derivatives similar to this compound showed GI50 values ranging from 0.95 µM to 1.50 µM against different cancer types, suggesting strong potential for therapeutic use .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the apoptotic effects of these compounds. The study emphasized the role of mitochondrial pathways and the activation of apoptotic proteins such as Cytochrome C and Bcl2 family members, confirming the compound's ability to trigger cell death in malignancies .

Toxicity and Safety

Toxicity studies have indicated that N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-6-carboxamide is relatively safe at low concentrations. These findings are crucial for its potential application in clinical settings where safety is paramount.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide, and how can purity be maximized?

- Methodology : Optimize reaction conditions (e.g., solvent choice, temperature, and catalyst) based on analogous dihydroisoquinoline syntheses. For example, highlights refluxing in ethanol followed by crystallization from dimethyl sulfoxide (DMSO) to isolate solids with >75% yields. Purification via column chromatography (silica gel, gradient elution) and characterization by NMR (¹H/¹³C) and IR ensures structural integrity .

- Yield Improvement : Use stoichiometric control of intermediates (e.g., alkyne coupling agents) and monitor reaction progress via TLC or HPLC to minimize side products .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural identity?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks for the dihydroisoquinoline protons (δ 2.8–3.5 ppm, methylene groups) and indole aromatic protons (δ 7.0–7.8 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and alkyne C≡C bonds (~2100–2260 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Strategy : Use density functional theory (DFT) to optimize the compound’s 3D structure and molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target protein databases. emphasizes integrating computational predictions with experimental validation (e.g., surface plasmon resonance) to refine binding affinity estimates .

- Challenges : Account for conformational flexibility in the alkyne linker and dihydroisoquinoline ring using molecular dynamics simulations .

Q. What experimental approaches resolve contradictions in reported bioactivity data across assays?

- Systematic Analysis :

Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO tolerance) that may affect compound stability .

Target Selectivity : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to verify target engagement .

Metabolic Stability : Perform liver microsome studies to assess if discrepancies arise from rapid degradation .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

- Approach :

- Analog Synthesis : Modify the indole (e.g., 5-fluoro substitution) or dihydroisoquinoline (e.g., methoxy groups) to probe electronic effects .

- Biological Testing : Screen analogs against panels of related targets (e.g., kinase inhibitors) to identify selectivity drivers .

- Data Integration : Use multivariate analysis to correlate structural features (e.g., logP, polar surface area) with activity .

Methodological Challenges

Q. What strategies mitigate challenges in characterizing the compound’s stereochemistry?

- Solutions :

- Chiral HPLC : Separate enantiomers using a cellulose-based column (e.g., Chiralpak IB) and confirm absolute configuration via X-ray crystallography .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for dihydroisoquinoline derivatives .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Approaches :

- Formulation : Use co-solvents (≤0.1% DMSO) or cyclodextrin-based encapsulation to enhance solubility without disrupting assays .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.